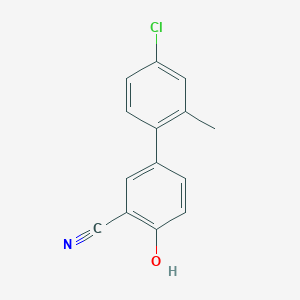
5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% (5-CFPC-95) is a small molecule that has recently been gaining interest in the scientific community due to its potential application in a variety of research fields. 5-CFPC-95 has unique properties that make it suitable for use in a variety of laboratory experiments, including synthesis, biochemical studies, and physiological studies.
科学的研究の応用
5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various other compounds, such as 3-cyano-2-fluorophenol and 5-chloro-2-fluorophenol. It has also been used in biochemical studies, such as the study of enzyme activity and protein-protein interactions. In addition, 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% has been used in physiological studies, such as the study of the effects of drugs and hormones on cells and tissues.
作用機序
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes and proteins, which can lead to changes in the biochemical and physiological processes of cells and tissues. In addition, 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% has been shown to interact with certain receptors, which can lead to changes in the signaling pathways of cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% are still being studied. However, it has been shown to have a variety of effects on cells and tissues, including changes in the levels of certain hormones, enzymes, and proteins. In addition, 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% has been shown to have an effect on the growth and development of cells and tissues, as well as their response to external stimuli.
実験室実験の利点と制限
The main advantage of using 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% in laboratory experiments is its high purity. The 95% pure sample of 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% is ideal for use in a variety of experiments, as it eliminates the need to purify the compound prior to use. In addition, the Kolbe-Fries rearrangement method used to synthesize 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% is relatively simple and can be easily reproduced in the laboratory. However, there are some limitations to using 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% in laboratory experiments, such as its potential toxicity and the fact that it is a relatively new compound, so its properties and effects are still being studied.
将来の方向性
The potential of 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% is still being explored, and there are a number of possible future directions for research. These include further studies into the biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95%, as well as the development of new synthesis methods and applications for the compound. In addition, further research into the mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% could lead to a better understanding of its effects on cells and tissues. Finally, further studies into the potential toxicity of 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% could lead to the development of safer and more effective laboratory protocols.
合成法
5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95% is synthesized through a method known as the ‘Kolbe-Fries rearrangement’. This method involves the conversion of a compound known as 3-cyano-5-chloro-2-fluorophenol into 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95%. This conversion is achieved through the use of an acid catalyst, such as sulfuric acid, which promotes the rearrangement of the atoms in the molecule. The reaction is carried out at a temperature of around 100°C, and the resulting product is a 95% pure sample of 5-(3-Chloro-5-fluorophenyl)-3-cyanophenol, 95%.
特性
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-3-10(4-12(15)6-11)9-1-8(7-16)2-13(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGZPYJSNKYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)Cl)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684826 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-3-cyanophenol | |
CAS RN |
1261985-76-5 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














